3,4-ジメトキシケイ皮酸

概要

説明

Synthesis Analysis

The synthesis of 3,4-Dimethoxycinnamic acid involves specific reactions and conditions. For instance, one study discusses the synthesis of copper(II) complexes of 3,4-dimethoxycinnamic acid and their investigation through spectroscopic methods (Zoroddu & Berardi, 1989). Another study explores a one-pot synthesis method for Ethyl 3,4-Dimethoxycinnamic using veratraldehyde and diethyl malomate (Zeng, 2008).

Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxycinnamic acid has been studied extensively. For example, its crystal structure and photomechanical behavior were analyzed to understand the correlation between molecular motion and solid-state topochemical reactions (Mishra et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of 3,4-Dimethoxycinnamic acid are diverse. One research highlights the metal-cinnamic acids interactions and the antimicrobial activity of its copper(II) complexes (Zoroddu & Berardi, 1989). Another study examines the effects of 3,4-dimethoxycinnamic acid derivatives on the aggregation of alpha-synuclein, a protein related to neurological disorders (Barinova et al., 2020).

Physical Properties Analysis

The physical properties of 3,4-Dimethoxycinnamic acid, such as its melting point, solubility, and crystalline form, are crucial for its applications. The crystal chemistry and photomechanical behavior study provide insights into its physical properties (Mishra et al., 2015).

科学的研究の応用

抗酸化活性

3,4-ジメトキシケイ皮酸は、かなりの抗酸化能とラジカルスカベンジング活性を有することが判明しています . これは、プロオキシダントと抗酸化メカニズムの不均衡である酸化ストレスに対抗するのに役立ちます .

抗炎症特性

この化合物は、特にカラギーナン誘発ラット足浮腫の減少において、抗炎症効果を示しています . これは、炎症を伴う状態における潜在的な用途を示唆しています .

脂質低下機能

3,4-ジメトキシケイ皮酸は、脂質レベルを低下させることができるため、脂質低下特性を示しています . トリトン誘発高脂血症ラットにおいて、脂質血症指数を有意に低下させることが判明しています .

MALDI質量分析における用途

3,4-ジメトキシケイ皮酸の誘導体である4-ヒドロキシ-3,5-ジメトキシケイ皮酸は、MALDI(マトリックス支援レーザー脱離イオン化)質量分析において一般的に使用されるマトリックスです <svg class="icon" height="

作用機序

Target of Action

The primary target of 3,4-Dimethoxycinnamic acid is the prion protein . Prion proteins are involved in several neurodegenerative disorders, and their misfolding can lead to diseases such as Creutzfeldt-Jakob disease and fatal familial insomnia.

Mode of Action

3,4-Dimethoxycinnamic acid binds potently to the prion protein with a Kd of 405 nM . This binding interaction can influence the protein’s function and potentially prevent its misfolding, thereby mitigating the progression of prion-related diseases.

Biochemical Pathways

3,4-Dimethoxycinnamic acid exerts anti-apoptotic effects on cells via the ROS-mediated signaling pathway . Reactive Oxygen Species (ROS) are chemically reactive molecules that play a crucial role in cell signaling and homeostasis. By interacting with this pathway, 3,4-Dimethoxycinnamic acid can influence cell survival and death mechanisms.

Pharmacokinetics

The pharmacokinetics of 3,4-Dimethoxycinnamic acid have been studied in humans following coffee consumption . The compound appears in plasma as the free aglycone, with a time to reach the maximum concentration (Cmax) of approximately 0.5 μM being quite rapid (Tmax = 30 min). There is an additional peak at 2-4 hours for several subjects . These findings suggest that 3,4-Dimethoxycinnamic acid is rapidly absorbed in the free form, most likely by passive diffusion in the upper gastrointestinal tract .

Result of Action

The action of 3,4-Dimethoxycinnamic acid results in considerable antioxidant capacity and radical scavenging activity . It has been shown to have an increased anti-inflammatory effect on the reduction of carrageenan-induced rat paw edema . Furthermore, it exhibits a significant decrease in lipidemic indices in Triton-induced hyperlipidemia in rats .

Action Environment

3,4-Dimethoxycinnamic acid is a cinnamic acid derivative isolated from coffee beans . The environment, including the presence of other compounds and the specific conditions within the coffee bean, may influence the compound’s action, efficacy, and stability.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

3,4-Dimethoxycinnamic acid is known to exert anti-apoptotic effects on L-02 cells via the ROS-mediated signaling pathway . This suggests that it interacts with enzymes and proteins involved in apoptosis and ROS signaling.

Cellular Effects

3,4-Dimethoxycinnamic acid has been shown to improve cell viability and indirectly increase the expression of various endogenous antioxidant enzymes . This suggests that it influences cell function by modulating oxidative stress responses and potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving 3,4-Dimethoxycinnamic acid are not well characterized. It is known to be a derivative of cinnamic acid, suggesting it may be involved in the lignin biosynthesis pathway

特性

IUPAC Name |

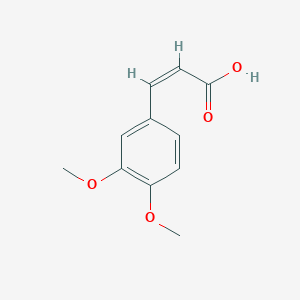

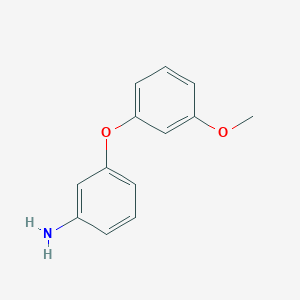

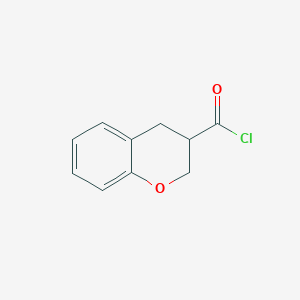

(E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBWJAPEBGSQPR-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016475 | |

| Record name | (E)-3,4-Dimethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-(3,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

14737-89-4, 2316-26-9 | |

| Record name | trans-3,4-Dimethoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14737-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxycinnamic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014737894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIMETHOXYCINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-DIMETHOXYCINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-3,4-Dimethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3',4'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHOXYCINNAMIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVZ841PVJL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(3,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180 - 181.5 °C | |

| Record name | 3-(3,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Research indicates that 3,4-DMCA can inhibit the fibrillization of α-synuclein in a dose-dependent manner. [] This inhibitory effect is attributed to its presence in coffee extracts. [] Further studies exploring the exact mechanism of interaction are needed.

ANone: Yes, in vitro studies revealed that 3,4-DMCA exhibits the strongest inhibitory potency against tyrosinase among several tested compounds. [] The study suggests that 3,4-DMCA inhibits tyrosinase through a non-competitive mechanism. []

ANone: The molecular formula of 3,4-DMCA is C11H12O4, and its molecular weight is 208.21 g/mol. [, ]

ANone: Yes, 3,4-DMCA and its derivatives have been extensively studied using various spectroscopic methods like GC-MS, FTIR, 1H NMR, and UV-Vis to analyze their structure, purity, and interactions with other molecules. [, , , , , , , , ]

ANone: Research has shown that 3,4-DMCA can serve as an effective matrix for MALDI-MSI due to its favorable UV absorption properties, low matrix-ion interference in the low mass range, and high ionization efficiency for low molecular weight compounds. []

ANone: Yes, molecular docking studies were performed to investigate the interaction between a copper-based complex of 3,4-DMCA and human lysozyme. [] The results suggested that the complex binds moderately with the protein, potentially contributing to its fibrillation suppression activity. []

ANone: Studies investigating the anti-inflammatory and hypolipidemic properties of 3,4-DMCA derivatives revealed that esterification or amidation with various moieties significantly impacts their biological activity. [, ] Additionally, blocking the hydroxyl groups of 3,4-DMCA through methylation was found to alter its activity. []

ANone: Studies on laccase from Lentinus edodes revealed that the enzyme exhibits a high affinity for phenolic compounds containing methoxy groups, including 3,4-DMCA. [] This suggests that the presence of methoxy groups in 3,4-DMCA contributes to its binding affinity with certain enzymes. []

ANone: Early research on 3,4-DMCA focused on its presence in natural sources and its potential role in plant metabolism. One study identified 3,4-DMCA as a product of the biotransformation of other cinnamic acid derivatives in Vanilla planifolia cell cultures. [] This finding suggests its potential role as an intermediate in the biosynthesis of phenolic compounds in plants. []

ANone: The provided research highlights the multidisciplinary nature of 3,4-DMCA research, spanning fields like:

- Agricultural Chemistry: Investigating its insecticidal and oviposition deterrent effects on pests like Plutella xylostella. []

- Food Chemistry: Analyzing its presence in coffee extracts and exploring its potential as a natural antioxidant and antibacterial food additive. [, ]

- Medicinal Chemistry: Evaluating its anti-inflammatory, hypolipidemic, and antioxidant properties, and its potential in preventing amyloid diseases like Parkinson’s. [, , ]

- Pharmaceutical Sciences: Studying its interactions with proteins like human lysozyme and enzymes like tyrosinase. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E,6E)-2,6-bis[(2E)-3-(2-methoxyphenyl)-2-propenylidene]-4-methylcyclohexanone](/img/structure/B51952.png)

![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B51964.png)

![5H-dibenzo[b,f]azepin-2-ol](/img/structure/B51969.png)